(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(3-pyridin-2-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-12-4-5-14(18)13(9-12)16(21)20-8-6-11(10-20)15-3-1-2-7-19-15/h1-5,7,9,11H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEUCJSRYZWYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.
Coupling with the Dichlorophenyl Group: The final step involves coupling the pyrrolidinyl-pyridinyl intermediate with a dichlorophenyl derivative, typically through a carbonylation reaction.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone may involve:
Batch Processing: Utilizing large-scale reactors to perform the sequential reactions under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
Research indicates that derivatives of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed inhibitory effects on various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation . -
Neurological Disorders
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. For instance, studies have explored its potential as a modulator of serotonin receptors, which are crucial in managing conditions such as depression and anxiety . -
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone against various bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | The compound inhibited proliferation in breast cancer cells by inducing apoptosis. |
| Study 2 | Assess neurological impact | Demonstrated modulation of serotonin receptors leading to reduced anxiety-like behavior in animal models. |
| Study 3 | Investigate antimicrobial efficacy | Showed significant inhibition of Staphylococcus aureus growth at low concentrations. |
Pharmacological Insights
The pharmacological profile of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone suggests multiple mechanisms of action:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Its interaction with neurotransmitter receptors indicates potential use in psychiatric therapies.
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Target Compound and Analogues
Key Observations :
- Phenyl Substituents : Chlorine (target) increases lipophilicity compared to fluorine () or hydroxyl groups (). Fluorine enhances electronic effects without drastically altering logP.
- Core Structure : The pyrrolidine ring in the target compound offers flexibility, whereas chalcone () and pyrazolopyrimidine () cores are planar and rigid, affecting binding to biological targets.
- Heterocyclic Groups : Pyridin-2-yl (target, ) may engage in directional hydrogen bonding, while pyrazol-1-yl () provides additional nitrogen atoms for interaction.
Physicochemical Properties
Key Observations :
Biological Activity
(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone, also known as CAS number 1421498-51-2, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone is with a molecular weight of 321.2 g/mol. The structure features a dichlorophenyl group and a pyrrolidinyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.2 g/mol |
| IUPAC Name | (2,5-dichlorophenyl)-(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone |
| CAS Number | 1421498-51-2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols.
- Attachment of the Pyridine Group : This step often utilizes nucleophilic substitution reactions to introduce the pyridine moiety to the pyrrolidine ring.
- Introduction of the Dichlorophenyl Group : Electrophilic substitution methods are commonly employed to attach the dichlorophenyl group.
Anticancer Properties
Research indicates that (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone exhibits significant anticancer activity. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
For instance, a study reported that derivatives of similar structures showed promising results against breast cancer cells, with some compounds achieving IC50 values below 10 µM . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It is known to interact with several biological targets, including kinases and proteases, which are critical in various signaling pathways related to cancer and other diseases.
In particular, it has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a target in Alzheimer's disease research . This inhibition could lead to neuroprotective effects and improved cognitive function in models of neurodegeneration.
Study 1: Anticancer Activity
A recent study investigated the anticancer effects of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone on human breast cancer cell lines. The results indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. The study concluded that this compound could be a lead candidate for further development in breast cancer therapy .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to oxidative stress .
Q & A
Q. What are the common synthetic routes for preparing (2,5-dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as: (i) Coupling of a 2,5-dichlorobenzoyl chloride derivative with a pyrrolidine precursor (e.g., 3-(pyridin-2-yl)pyrrolidine) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. (ii) Optimization of reaction temperature (0–25°C) to minimize side reactions from reactive halogens .
- Critical Note : Purification via column chromatography or crystallization is essential due to potential by-products from incomplete substitution .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : and NMR identify aromatic protons (δ 7.2–8.5 ppm for pyridine and dichlorophenyl groups) and carbonyl carbons (δ ~170 ppm).
- FT-IR : Confirms the ketone group (C=O stretch ~1650–1700 cm) and aromatic C-Cl bonds (~550–600 cm) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and torsional angles in the pyrrolidine ring .
Q. What are the best practices for scaling up synthesis without compromising yield?
- Methodological Answer :
- Process Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
- Flow Chemistry : Continuous-flow reactors reduce reaction times and improve heat transfer for exothermic steps .
Key Research Challenges
- Data Contradiction Example : Discrepancies in LogP values between computational models (e.g., ChemAxon) and experimental HPLC measurements require validation via shake-flask assays .
- Stereochemical Complexity : The pyrrolidine ring’s flexibility complicates crystallization; consider salt formation (e.g., HCl salts) to enhance crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
